molecular formula C5H8ClN3O B2808016 (3-Hydroxypyrazin-2-yl)methanaminium chloride CAS No. 2080412-71-9

(3-Hydroxypyrazin-2-yl)methanaminium chloride

Katalognummer: B2808016
CAS-Nummer: 2080412-71-9
Molekulargewicht: 161.59 g/mol
InChI-Schlüssel: RHBMSRUREZABCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Hydroxypyrazin-2-yl)methanaminium chloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The chloride ion is typically present to balance the charge of the azanium ion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypyrazin-2-yl)methanaminium chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-1H-pyrazine with methylamine in the presence of hydrochloric acid. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvent such as ethanol

    Catalyst: None required

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors with controlled temperature and pH conditions. The process would include:

    Raw Materials: 2-oxo-1H-pyrazine, methylamine, hydrochloric acid

    Reaction Time: Several hours to ensure complete reaction

    Purification: Crystallization or recrystallization to obtain pure product

Analyse Chemischer Reaktionen

Types of Reactions

(3-Hydroxypyrazin-2-yl)methanaminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation Products: Oxidized pyrazine derivatives.

    Reduction Products: Amino-pyrazine derivatives.

    Substitution Products: Halogenated pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Hydroxypyrazin-2-yl)methanaminium chloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3-Hydroxypyrazin-2-yl)methanaminium chloride involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with DNA/RNA: Affect gene expression or replication.

    Modulate Receptors: Influence receptor-mediated signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-1H-pyrazine: The parent compound without the methylazanium group.

    Methylazanium Chloride: A simpler compound without the pyrazine ring.

    Other Pyrazine Derivatives: Compounds with different substituents on the pyrazine ring.

Uniqueness

(3-Hydroxypyrazin-2-yl)methanaminium chloride is unique due to its specific structure, which combines the pyrazine ring with a methylazanium group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

2080412-71-9

Molekularformel

C5H8ClN3O

Molekulargewicht

161.59 g/mol

IUPAC-Name

3-(aminomethyl)-1H-pyrazin-2-one;hydrochloride

InChI

InChI=1S/C5H7N3O.ClH/c6-3-4-5(9)8-2-1-7-4;/h1-2H,3,6H2,(H,8,9);1H

InChI-Schlüssel

RHBMSRUREZABCM-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=O)N1)C[NH3+].[Cl-]

Kanonische SMILES

C1=CN=C(C(=O)N1)CN.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.